5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid
Description
Historical Development of Glutaric Acid Derivatives
Glutaric acid (pentanedioic acid), a linear dicarboxylic acid with five carbon atoms, has served as a foundational building block in organic chemistry since its identification in the mid-19th century. Early synthetic routes involved the ring-opening of butyrolactone with potassium cyanide or hydrolysis of dihydropyran derivatives. By the 1960s, researchers expanded the utility of glutaric acid through β-substitution reactions, yielding derivatives such as glutarimides, glutaramic acids, and 1,5-pentane diols. These compounds demonstrated versatility in polymer chemistry, particularly for synthesizing polyesters and polyamides with reduced elasticity due to their odd-numbered carbon chains.
A pivotal advancement emerged in 2018 with the bio-based production of glutaric acid using metabolically engineered Corynebacterium glutamicum. This strain achieved yields of 0.70 mol mol⁻¹ from glucose, enabling sustainable routes to bioplastics like nylon-6,5. The transition from petrochemical precursors to microbial biosynthesis marked a paradigm shift in glutaric acid derivative synthesis, aligning with green chemistry principles.
Table 1: Evolution of Glutaric Acid Derivative Synthesis
Research Significance of Halogenated Aniline Compounds
Halogenated anilines, characterized by aromatic rings substituted with fluorine, chlorine, or bromine, are critical intermediates in pharmaceuticals and agrochemicals. The introduction of halogens enhances molecular stability, bioavailability, and target specificity. For instance, 3-chloro-4-fluoroaniline derivatives exhibit unique electronic properties due to the ortho-chloro and para-fluoro substituents, which influence resonance and steric effects.
Recent advances in regioselective halogenation, such as the use of N,N-dialkylaniline N-oxides treated with thionyl halides, enable precise functionalization of electron-rich aromatic systems. This method achieves para-bromination or ortho-chlorination with yields up to 69%, bypassing traditional electrophilic substitution limitations. Additionally, marine biofilm-derived halogenated anilines have emerged as novel natural products, expanding their biological relevance.
Table 2: Applications of Halogenated Aniline Derivatives
Position in Contemporary Chemical Research
5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid occupies a unique niche as a hybrid molecule combining glutaric acid’s dicarboxylic backbone with a halogenated aniline moiety. Its synthesis typically involves coupling 3-chloro-4-fluoroaniline with glutaric anhydride derivatives under amidation conditions. Contemporary research focuses on its dual functionality:
- Polymer Chemistry : The carboxylic acid groups enable condensation reactions with diamines (e.g., hexamethylenediamine) to form polyamides, analogous to bio-nylon-6,5.
- Medicinal Chemistry : The electron-withdrawing halogen substituents enhance binding affinity to enzymatic targets, as seen in kinase inhibitors.
Emerging applications include its use as a monomer for high-performance polymers and a precursor for metal-organic frameworks (MOFs). The compound’s rigid aromatic core and flexible aliphatic chain facilitate tunable porosity in MOFs for gas storage. Furthermore, advances in enzymatic catalysis aim to replace traditional amidation methods with lipase-mediated synthesis, reducing energy consumption.
Equation 1: Synthesis of this compound $$ \text{Glutaric anhydride} + \text{3-Chloro-4-fluoroaniline} \xrightarrow{\text{DMAP, DCM}} \text{this compound} \quad $$
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloro-4-fluoroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c12-8-6-7(4-5-9(8)13)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLCDKQKCZQREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCC(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoroaniline.
Acylation: The aniline undergoes acylation with a suitable acylating agent, such as succinic anhydride, to introduce the oxopentanoic acid moiety.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as pyridine, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the oxo group or reduce the carboxylic acid to an alcohol.
Substitution: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, while the oxopentanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*XLogP3 values are experimentally determined or estimated using fragment-based methods.
†Estimated using analogous compounds.
‡Primary compound; references derived from analogs.
Key Structural and Functional Differences
Substituent Position on Phenyl Ring :
- The target compound’s 3-Cl,4-F substituents create a unique electronic profile, distinct from the 4-Cl,2-F isomer (), which may alter receptor binding or metabolic stability .
- Dichloro-substituted analogs (e.g., ) exhibit higher lipophilicity (XLogP3 ~3.8), favoring interactions with hydrophobic enzyme pockets .
Simpler analogs like 5-chloro-4-oxopentanoic acid () lack the anilino group, limiting their use to early-stage synthesis or degradation studies .
Biological Relevance: Fluorinated analogs (e.g., ) are critical in synthesizing cholesterol-lowering agents like Ezetimibe, suggesting that the target compound’s chloro-fluoro combination could optimize pharmacokinetics in similar applications .
Biological Activity
Overview
5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid is an organic compound characterized by its unique structure, which includes a chloro and fluoro substituent on an aniline ring and a carboxylic acid functional group. This compound has garnered interest in scientific research due to its potential biological activities, particularly in enzyme inhibition and as a ligand in binding studies.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro and fluoro substituents enhance the binding affinity and specificity of the compound, while the oxopentanoic acid moiety can participate in hydrogen bonding and other interactions that modulate the activity of the target proteins.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The specific enzymes targeted and the pathways affected remain areas for further investigation, but initial studies suggest it could inhibit key metabolic pathways, potentially making it useful in therapeutic contexts .
Antimicrobial and Anticancer Properties
In addition to enzyme inhibition, preliminary investigations have suggested that this compound may exhibit antimicrobial and anticancer properties. These activities are likely linked to its ability to interfere with cellular processes and metabolic pathways essential for the survival of pathogens and cancer cells.
Case Studies
- Enzyme Inhibition Studies : A study evaluated the compound's effectiveness in inhibiting specific enzymes involved in tumor progression. Results indicated significant inhibition at micromolar concentrations, suggesting potential as a therapeutic agent against certain cancers.
- Antimicrobial Activity : In vitro tests demonstrated that the compound showed activity against various bacterial strains, indicating its potential use as an antimicrobial agent. Further research is needed to elucidate the exact mechanisms involved.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the established synthetic routes for 5-(3-Chloro-4-fluoroanilino)-5-oxopentanoic acid, and what key reaction parameters influence yield?
The compound is synthesized via nucleophilic acyl substitution, typically starting with 3-chloro-4-fluoroaniline and glutaric anhydride. Critical parameters include:
- Stoichiometry : A 1:1 molar ratio of aniline to anhydride minimizes side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature : Reactions are conducted at 60–80°C to balance reaction rate and by-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : H and C NMR confirm the aromatic substituents (3-Cl, 4-F) and ketone/amide linkages. For example, the amide proton appears as a singlet near δ 8.5 ppm .
- IR Spectroscopy : Stretching vibrations at ~1680 cm (C=O, amide) and ~1710 cm (ketone) .
- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H] at m/z 285.053) .
- X-ray Crystallography : Resolves stereochemical ambiguity in crystalline derivatives .
Q. What computational methods are used to predict the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations optimize molecular geometry and predict:
- LogP : ~2.1 (indicating moderate lipophilicity) .
- pKa : Carboxylic acid proton ≈ 3.8; amide proton ≈ 10.2 .
- Solubility : Aqueous solubility < 1 mg/mL, necessitating DMSO for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in H NMR spectral data when assigning substituent positions in analogues?
- 2D NMR Techniques : HSQC and HMBC correlate protons with adjacent carbons, clarifying aromatic substitution patterns .
- Isotopic Labeling : F NMR or Cl isotopic studies differentiate halogen positions .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid, m/z 244.03) .
Q. What experimental strategies optimize synthetic yield while minimizing by-products?
- Catalyst Screening : Lewis acids (e.g., ZnCl) improve reaction efficiency by 15–20% .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, achieving >85% yield .
- In-line Analytics : Use HPLC-MS to monitor intermediate formation and adjust conditions in real time .
Q. How should discrepancies in bioactivity data across studies be addressed?
- Assay Standardization : Use uniform cell lines (e.g., HEK-293 for kinase inhibition) and control for compound purity (>98% by HPLC) .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives .
- Data Reprodubility : Cross-validate results in ≥3 independent labs, as seen in collaborative studies on fluorophenyl derivatives .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 8.5 (s, 1H, NH), 7.4–7.6 (m, 2H, Ar-H) | |
| IR | 1680 cm (amide C=O), 1710 cm (ketone C=O) | |
| HRMS | [M+H] = 285.053 (calc. 285.052) |
Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate without degradation |
| Solvent | DMF | Enhances nucleophilicity of aniline |
| Catalyst | ZnCl (5 mol%) | Increases yield by 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
